molecular formula C20H17ClN2 B7742727 N-benzylacridin-9-amine;hydrochloride

N-benzylacridin-9-amine;hydrochloride

Cat. No.: B7742727
M. Wt: 320.8 g/mol
InChI Key: QRDWSHKYRUMNAZ-UHFFFAOYSA-N
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Description

N-benzylacridin-9-amine;hydrochloride is a chemical compound that belongs to the acridine family Acridines are heterocyclic organic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylacridin-9-amine typically involves the reaction of 9-chloroacridine with benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 9-chloroacridine and benzylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Product Isolation: The product, N-benzylacridin-9-amine, is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of N-benzylacridin-9-amine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using industrial-scale recrystallization or chromatography techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-benzylacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-benzylacridin-9-one.

    Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: N-benzylacridin-9-one.

    Reduction: Various reduced forms of N-benzylacridin-9-amine.

    Substitution: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-benzylacridin-9-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzylacridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. It acts as a dual inhibitor of phosphodiesterase 5 (PDE5) and topoisomerase II (Topo II), which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzylacridin-9-amine is unique due to its dual inhibitory action on PDE5 and Topo II, making it a promising candidate for anticancer therapy. Its ability to act on multiple molecular targets sets it apart from other similar compounds .

Properties

IUPAC Name

N-benzylacridin-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2.ClH/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20;/h1-13H,14H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDWSHKYRUMNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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